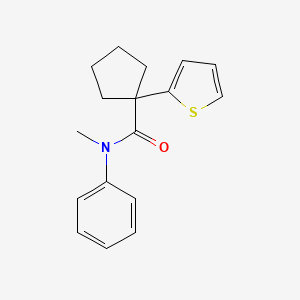

N-methyl-N-phenyl-1-(thiophen-2-yl)cyclopentanecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methiopropamine (MPA) is an organic compound structurally related to methamphetamine . The molecule consists of a thiophen group with an alkyl amine substituent at the 2-position . It’s included in Schedule II of the 1971 Convention on Psychotropic Substances .

Synthesis Analysis

There is a four-step synthesis of methiopropamine . It begins with (thiophen-2-yl)magnesium bromide, which is reacted with propylene oxide, yielding 1-(thiophen-2-yl)-2-hydroxypropane which is reacted with phosphorus tribromide, yielding 1-(thiophen-2-yl)-2-bromopropane which is finally reacted with methylamine, yielding 1-(thiophen-2-yl)-2-methylaminopropane .

Molecular Structure Analysis

The molecular formula of Methiopropamine is C8H13NS . The InChI key is HPHUWHKFQXTZPS-UHFFFAOYSA-N .

Chemical Reactions Analysis

Methiopropamine metabolism is somewhat similar to methamphetamine . Hydroxylation, demethylation, and deamination are in common . Formation of thiophene S-oxide is different, as is the end product which will probably be (substituted) thiophene-2-carboxylic acid .

Physical And Chemical Properties Analysis

The molecular weight of Methiopropamine is 127.21 . It is a colorless to light-yellow to yellow liquid .

Applications De Recherche Scientifique

Chemical Synthesis and Reactivity

- Nucleophilic Behavior of Morpholino Ethenes : Morpholinoenamines derived from various ketones, including phenyl methyl ketone, have been studied for their reactions with different nucleophiles. These compounds exhibit a range of reactivities, suggesting potential in synthetic chemistry for creating diverse chemical structures (Ferri et al., 1978).

- Phosphine-catalyzed Annulations : Research into phosphine-catalyzed [4 + 2] annulations of α-alkylallenoates with activated olefins, including those involving arylidenemalononitriles, highlights a method for synthesizing cyclohexenes. This process may be relevant for constructing compounds with similar backbones to N-methyl-N-phenyl-1-(thiophen-2-yl)cyclopentanecarboxamide (Tran & Kwon, 2007).

Material Science and Catalysis

- Tertiary Thioamide Derivatives for Palladium(II) Recovery : The synthesis and evaluation of tertiary thioamide derivatives for the extraction of palladium(II) from chloride media indicate the utility of sulfur-containing compounds in materials science, particularly in metal recovery and recycling processes (Ortet & Paiva, 2015).

Biological Activity

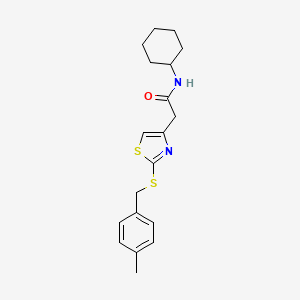

- Anticancer Activity of Thiazole Derivatives : Several studies have synthesized and evaluated thiazole and 1,3,4-thiadiazole derivatives, showing potent anticancer activities. These studies demonstrate the potential biomedical applications of compounds with thiophene and related heterocyclic components, highlighting a possible area of interest for N-methyl-N-phenyl-1-(thiophen-2-yl)cyclopentanecarboxamide analogues (Ravinaik et al., 2021); (Gomha et al., 2017).

Mécanisme D'action

Methiopropamine functions as a norepinephrine-dopamine reuptake inhibitor that is approximately 1.85 times more selective for norepinephrine than dopamine . It is approximately one third as potent as dextroamphetamine as a norepinephrine reuptake inhibitor and one fifth as much as a dopamine reuptake inhibitor .

Safety and Hazards

Propriétés

IUPAC Name |

N-methyl-N-phenyl-1-thiophen-2-ylcyclopentane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NOS/c1-18(14-8-3-2-4-9-14)16(19)17(11-5-6-12-17)15-10-7-13-20-15/h2-4,7-10,13H,5-6,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWIDOYMZHMIIAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)C2(CCCC2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-N-phenyl-1-(thiophen-2-yl)cyclopentanecarboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B2994327.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-methoxyisoxazole-5-carboxamide](/img/structure/B2994332.png)

![2-{(E)-[(5-chloro-2-methoxyphenyl)imino]methyl}phenol](/img/structure/B2994334.png)

![N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2994340.png)